molecular formula C60H123N15O21 B1239389 AT01-Gentamicin; Vancomycin

AT01-Gentamicin; Vancomycin

Cat. No.: B1239389
M. Wt: 1390.7 g/mol
InChI Key: NPEFREDMMVQEPL-YJSGWBGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Global Antimicrobial Resistance Challenges and Unmet Needs

Antimicrobial resistance (AMR) is a critical global health threat, rendering an increasing number of infections difficult to treat. pewtrusts.orgnih.gov The World Health Organization (WHO) identifies AMR as one of the top ten global public health threats, with projections indicating that by 2050, AMR-related deaths could reach 10 million annually if left unaddressed. pewtrusts.org This escalating crisis creates a substantial unmet need for new therapeutic strategies. globalamrhub.orgnih.gov

The overuse and misuse of antibiotics in human health and agriculture are major drivers of AMR, accelerating the rate at which bacteria develop resistance. pewtrusts.orgnih.gov Consequently, pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) have become significant public health concerns. nih.govresearchgate.net The challenge is particularly acute in low- and middle-income countries, where the burden of drug-resistant infections is high and resources are limited. nih.govaboutscience.eu The development of innovative solutions, such as advanced drug delivery systems, is crucial to manage and contain the spread of these resistant pathogens. nih.gov

Rationale for Investigating Multi-Component Antimicrobial Strategies

The rationale for combining gentamicin (B1671437) and vancomycin (B549263) is rooted in their complementary mechanisms of action and the potential for synergistic effects. mdpi.comnih.gov Vancomycin inhibits bacterial cell wall synthesis, while gentamicin targets protein synthesis. mdpi.comnih.gov This dual-pronged attack can enhance antimicrobial efficacy, especially against biofilm-forming bacteria which are notoriously difficult to eradicate. mdpi.comnih.gov

Research has shown that the combination of vancomycin and gentamicin can lead to greater reductions in bacterial load compared to either antibiotic used alone. mdpi.comnih.gov This synergistic relationship is particularly valuable in treating infections caused by multidrug-resistant strains. mdpi.comnih.gov Furthermore, multi-component strategies can broaden the spectrum of antimicrobial activity and may help to prevent the emergence of resistance. researchgate.net By delivering both drugs simultaneously to the site of infection, systems like AT01-Gentamicin; Vancomycin aim to maximize therapeutic impact. upm.edu.my

Conceptual Framework and Research Trajectory of this compound

The conceptual framework for this compound is based on the principles of dual-drug delivery systems. upm.edu.mymdpi.com These systems are designed to encapsulate and transport multiple therapeutic agents within a single carrier, such as nanoparticles, hydrogels, or other polymers. mdpi.commdpi.com This approach offers several advantages, including the potential for targeted delivery to infection sites, which can increase drug concentration where it is needed most while minimizing systemic exposure. upm.edu.myfepbl.com

The research trajectory for such combination therapies involves several key stages. Initial in-vitro studies are conducted to assess the synergistic activity of the antibiotic combination against specific pathogens. oup.comnih.gov This is often followed by the development and characterization of the delivery system itself, ensuring it can effectively load and release the drugs. Preclinical studies in animal models are then used to evaluate the efficacy and pharmacokinetics of the combination therapy in a living system. d-nb.infoasm.org For instance, a study on a bioresorbable gel containing both gentamicin and vancomycin, identified as DFA-02, has undergone a phase 2a clinical trial to assess its safety and tolerability in patients undergoing colorectal surgery. d-nb.info

Scope of Academic Inquiry and Research Significance

The academic inquiry into multi-component antimicrobial systems like this compound is broad, encompassing fields such as pharmacology, materials science, and microbiology. Research in this area is highly significant as it holds the potential to provide new tools in the fight against AMR. fepbl.com By enhancing the efficacy of existing antibiotics, these advanced delivery systems could help to preserve the utility of our current antimicrobial arsenal. fepbl.com

The development of dual-drug delivery systems represents a promising frontier in medicine, with potential applications extending beyond infectious diseases to areas like cancer and chronic disease management. upm.edu.my The ability to co-deliver multiple drugs with complementary mechanisms of action could revolutionize treatment paradigms, offering more potent and targeted therapeutic options. upm.edu.mymdpi.com Continued research into these innovative platforms is essential to address the growing challenge of drug-resistant infections and to improve patient outcomes.

Research Findings on Gentamicin and Vancomycin Combinations

Studies have demonstrated the potential of combining gentamicin and vancomycin, particularly against challenging bacterial strains and biofilms.

Table 1: In-Vitro and In-Vivo Efficacy of Gentamicin-Vancomycin Combinations

Study FocusPathogen(s)Key FindingsReference
Synergy against MRSA BiofilmsMethicillin-resistant Staphylococcus aureus (MRSA)The combination of vancomycin and gentamicin demonstrated a synergistic effect, significantly reducing MRSA biofilm viability by over 70%. mdpi.com
Experimental Endocarditis ModelMethicillin-resistant Staphylococcus aureus (MRSA)The addition of gentamicin to vancomycin significantly improved the bactericidal activity against MRSA in an in-vitro model of infected fibrin-platelet clots. nih.gov
Experimental Meningitis ModelPenicillin-resistant Streptococcus pneumoniaeThe combination of vancomycin and gentamicin was significantly superior to either monotherapy in a rabbit meningitis model. asm.org
Foreign-Body Infection ModelEnterococcus faecalisIn an animal model, the cure rate for daptomycin (B549167) increased from 25% to 55% when combined with gentamicin, and the cure rate for vancomycin increased from 17% to 33% with the addition of gentamicin. asm.org

Properties

Molecular Formula

C60H123N15O21

Molecular Weight

1390.7 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m110/s1

InChI Key

NPEFREDMMVQEPL-YJSGWBGLSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Antimicrobial Action of At01 Gentamicin; Vancomycin

Elucidation of Specific Microbial Target Interactions

The efficacy of the gentamicin-vancomycin combination stems from their complementary attacks on fundamental bacterial processes.

Gentamicin-Derived Component: Ribosomal Inhibition Mechanisms

Gentamicin (B1671437), an aminoglycoside antibiotic, primarily exerts its bactericidal effect by disrupting protein synthesis. creative-diagnostics.comwikipedia.orgcreative-diagnostics.com It binds to the 30S subunit of the bacterial ribosome. creative-diagnostics.comwikipedia.org This binding specifically occurs at helix 44 (h44) of the 16S ribosomal RNA (rRNA), near the A site. drugbank.comnih.govembopress.org

This interaction induces a conformational change that forces adenosines 1492 and 1493 to adopt a position that mimics a correct codon-anticodon pairing, even when an incorrect tRNA is present. wikipedia.orgdrugbank.com This leads to several detrimental consequences for the bacterium:

mRNA Mistranslation: The ribosome incorporates incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or misfolded proteins. creative-diagnostics.comwikipedia.org

Premature Termination: The faulty protein synthesis process can be halted prematurely. creative-diagnostics.com

Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded. embopress.orgwikipedia.org

Ultimately, the accumulation of these defective proteins and the disruption of normal protein synthesis lead to bacterial cell death. wikipedia.org

Vancomycin-Derived Component: Peptidoglycan Synthesis Disruption Pathways

Vancomycin (B549263), a glycopeptide antibiotic, targets the synthesis of the bacterial cell wall, a structure crucial for maintaining cell integrity, particularly in Gram-positive bacteria. wikipedia.orgmdpi.compatsnap.com Its mechanism involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. wikipedia.orgmdpi.comnih.gov

This binding action physically obstructs the enzymes responsible for cell wall construction:

Transglycosylation Inhibition: Vancomycin blocks the transglycosylase enzyme, preventing the elongation of the glycan chains that form the backbone of the peptidoglycan layer. wikipedia.orgmdpi.com

Transpeptidation Inhibition: By sequestering the D-Ala-D-Ala substrate, vancomycin also hinders the transpeptidation process, which is responsible for cross-linking the peptide chains to create a strong, mesh-like cell wall. mdpi.comdoseme-rx.com

The disruption of these processes results in a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. nih.govdoseme-rx.com

Investigation of Synergistic or Novel Mechanisms of Action for the Combined/Modified Entity

The combination of gentamicin and vancomycin exhibits a well-documented synergistic effect, particularly against certain resistant strains of bacteria. nih.govnih.govnih.govnih.gov The primary basis for this synergy lies in the ability of vancomycin to enhance the uptake of gentamicin into the bacterial cell. nih.gov

Vancomycin's disruption of the cell wall synthesis increases the permeability of the bacterial cell envelope. nih.gov This compromised barrier allows for increased intracellular penetration of gentamicin, leading to higher concentrations of the aminoglycoside at its ribosomal target. nih.gov This enhanced uptake potentiates the protein synthesis inhibition caused by gentamicin, resulting in a more potent bactericidal effect than either drug could achieve alone. nih.govnih.gov This synergistic relationship has been demonstrated to be effective against strains such as penicillin-resistant pneumococci and in the context of biofilm-associated infections. mdpi.comnih.govnih.gov

Characterization of Downstream Cellular Responses and Bactericidal Effects

The combined action of gentamicin and vancomycin triggers a cascade of downstream cellular events leading to bacterial death. The initial damage to the cell wall by vancomycin not only facilitates gentamicin entry but also contributes to a general weakening of the cell's structural integrity. doseme-rx.com

Simultaneously, the gentamicin-induced production of aberrant proteins can further compromise cellular functions. wikipedia.org These misfolded proteins can aggregate within the cell and may even be incorporated into the cell membrane, further disrupting its integrity and permeability. drugbank.com The culmination of a structurally compromised cell wall and the shutdown of essential protein synthesis leads to a rapid and potent bactericidal effect. mhmedical.com This dual-pronged attack makes the combination effective in eradicating bacterial populations, including those within biofilms, which are notoriously difficult to treat. mdpi.comnih.gov

Microbial Permeability and Intracellular Accumulation Dynamics in Research Models

The entry of aminoglycosides like gentamicin into bacterial cells is a multi-phase process. It begins with an ionic binding phase to the outer membrane, followed by energy-dependent phases that transport the drug into the cytoplasm. drugbank.com Vancomycin's action on the cell wall is thought to significantly enhance the initial phases of gentamicin uptake. nih.gov

Studies using in vitro models have confirmed that the presence of vancomycin leads to higher intracellular concentrations of gentamicin in bacteria like penicillin-resistant pneumococci. nih.gov In the context of intracellular infections, where bacteria reside within host cells, the ability of antibiotics to penetrate host cell membranes is crucial. nih.gov While vancomycin and gentamicin can penetrate and accumulate in host cells like macrophages, their levels and efficacy can vary. nih.govucl.ac.be Modifications, such as conjugating vancomycin to cell-penetrating peptides, have been explored to enhance its intracellular accumulation and efficacy against pathogens like intracellular Staphylococcus aureus. nih.govnih.govillinois.edu Research has also shown that vancomycin-loaded nanoparticles can be effectively internalized by macrophages, leading to the elimination of intracellular MRSA. researchgate.net

Antimicrobial Spectrum and Efficacy in in Vitro and Ex Vivo Microbiological Models

Quantitative Assessment of Activity Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Enterococcus species)

The combination of vancomycin (B549263) and gentamicin (B1671437) has demonstrated notable efficacy against a range of Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, the synergistic effect is not universal and can be dependent on the specific strain's resistance profile. nih.gov For instance, in a study evaluating 24 MRSA isolates, vancomycin-gentamicin synergism was observed in six out of fifteen strains that did not exhibit high-level gentamicin resistance (HLGR). nih.gov Conversely, none of the nine HLGR strains showed synergism, suggesting that a gentamicin MIC of >500 micrograms/ml is predictive of a lack of synergistic activity. nih.gov

Invasive MRSA isolates with higher vancomycin Minimum Inhibitory Concentrations (MICs) (e.g., ≥ 1.0 μg/mL) have been associated with poorer clinical outcomes. nih.gov Studies have shown that a significant portion of MRSA isolates may have elevated vancomycin MICs, and these are more likely to exhibit dysfunction in the accessory gene regulator (agr), a factor linked to therapeutic failure. nih.gov The use of vancomycin in treating methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia has also been studied, with some evidence suggesting that elevated vancomycin MICs, even within the susceptible range, may be associated with worse prognoses. nih.gov

The following table summarizes representative MIC and Minimum Bactericidal Concentration (MBC) values for gentamicin and vancomycin against S. aureus.

OrganismAntibioticMIC (μg/mL)MBC (μg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)Vancomycin≥ 1.0Data not consistently reported nih.gov
Methicillin-Resistant S. aureus (MRSA)Gentamicin (non-HLGR)0.5 to >128Data not consistently reported nih.gov
Methicillin-Resistant S. aureus (MRSA)Gentamicin (HLGR)>500Data not consistently reported nih.gov

Quantitative Assessment of Activity Against Gram-Negative Pathogens (if applicable)

While gentamicin possesses broad-spectrum activity against many Gram-negative bacteria, vancomycin is primarily active against Gram-positive organisms and is generally not effective against Gram-negatives due to their outer membrane acting as a permeability barrier. Therefore, the combination of gentamicin and vancomycin is not typically employed for treating infections caused solely by Gram-negative pathogens. However, in cases of polymicrobial infections involving both Gram-positive and Gram-negative bacteria, this combination may be considered. mdpi.com

Some research has explored enhancing the activity of aminoglycosides like tobramycin (B1681333) (structurally related to gentamicin) against Gram-negative bacteria such as Pseudomonas aeruginosa by creating amphiphilic derivatives. nih.govnih.govin-part.com These modified aminoglycosides can permeabilize the outer membrane, potentially sensitizing the bacteria to other antibiotics. nih.govnih.gov

Activity against Biofilm Formations in In Vitro Models

Bacterial biofilms present a significant challenge in treating infections, as they offer protection to embedded bacteria from antibiotics. The combination of vancomycin and gentamicin has shown synergistic effects against S. aureus biofilms. mdpi.comnih.gov In a study using a polyurethane surface model, the combination of vancomycin and gentamicin was more effective at reducing biofilm biomass and metabolic activity of both MRSA and MSSA compared to either drug alone. mdpi.comnih.gov

Specifically, for MRSA biofilms, a combination of vancomycin (20 mg/L or 40 mg/L) and gentamicin (8 mg/L) resulted in a greater than 70% reduction in biofilm viability and, in some assays, complete eradication. mdpi.comnih.gov In a continuous-flow model simulating catheter conditions, this combination led to a significant 4-log reduction in MRSA colony-forming units (CFU). mdpi.com

The Minimum Biofilm Eradication Concentration (MBEC) is a key measure of an antimicrobial's ability to kill bacteria within a mature biofilm. For MRSA, while high concentrations of vancomycin (1024 mg/L) and gentamicin (256 mg/L) were required for eradication individually, the combination of vancomycin and gentamicin achieved complete eradication at much lower concentrations. mdpi.com

The efficacy of antibiotic-loaded bone cement containing vancomycin and gentamicin has also been investigated. Such materials have been shown to inhibit the adherence and biofilm formation of S. aureus. bonesupport.comnih.gov A combination of vancomycin (4 g) and gentamicin (500 mg) in polymethylmethacrylate (PMMA) demonstrated a synergistic effect and was effective in inhibiting the growth of sessile S. aureus cells. nih.gov

OrganismTreatmentMBEC (mg/L)Reference
MSSAVancomycin>16,385 mdpi.com
MSSAGentamicin256 mdpi.com
MRSAVancomycin1024 mdpi.com
MRSAGentamicin256 mdpi.com
MRSAVancomycin (20-40 mg/L) + Gentamicin (8 mg/L)Complete Eradication mdpi.comnih.gov

Methodologies for Determining Antimicrobial Potency

The antimicrobial potency of the vancomycin-gentamicin combination is assessed using standardized in vitro methods. These methodologies provide quantitative data on the susceptibility of microorganisms to these antibiotics, both individually and in combination.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. wikipedia.org It is typically determined using broth microdilution or agar (B569324) dilution methods as per guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.govmdpi.com Etest, a gradient diffusion method, is also used to determine MICs. wikipedia.org

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. wikipedia.orgucla.edu It is determined by subculturing from the clear wells or tubes of an MIC test onto antibiotic-free agar. A bactericidal effect is generally defined as a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics: Time-kill assays provide information on the rate of bacterial killing over time when exposed to an antibiotic or a combination of antibiotics. nih.govnih.gov These studies are crucial for assessing synergistic, indifferent, or antagonistic interactions. Synergism is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent after a specific time, usually 24 hours. nih.gov For the vancomycin-gentamicin combination, time-kill studies have been used to demonstrate synergism against susceptible strains of MRSA. nih.gov

Synergistic and Combinatorial Antimicrobial Strategies Involving At01 Gentamicin; Vancomycin

Evaluation of Synergistic Interactions with Other Antimicrobial Agents in In Vitro Assays

The synergistic activity of gentamicin (B1671437) and vancomycin (B549263) has been consistently demonstrated across numerous in vitro studies against a range of bacterial isolates, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). oup.com While monotherapy with either vancomycin or gentamicin often shows limited effects, their combination leads to a significant reduction in bacterial viability. mdpi.comnih.gov

Checkerboard assays and time-kill studies are common methods used to evaluate this synergy. For instance, checkerboard assays have confirmed a synergistic interaction between vancomycin and gentamicin when incorporated into polymethylmethacrylate (PMMA) bone cement. mdpi.com Time-kill analyses have also shown synergy for the majority of MRSA isolates tested. oup.comasm.org

In studies on enterococci, the combination of vancomycin and gentamicin has proven to be highly effective. One study demonstrated synergism against all 41 tested enterococcal strains when using clinically achievable concentrations of both drugs. nih.gov This is particularly important as neither gentamicin nor streptomycin (B1217042) alone is typically effective against these bacteria at such concentrations. nih.gov

The following table summarizes findings from various in vitro assays evaluating the synergistic effects of vancomycin and gentamicin.

Bacterial Strain(s) Assay Method Key Findings Reference(s)
Methicillin-Resistant Staphylococcus aureus (MRSA)Checkerboard assays, Time-kill analysisSynergy observed in the majority of isolates. oup.comasm.org
MRSA and Methicillin-Sensitive S. aureus (MSSA)Biofilm viability assays (Crystal violet, MTT)Combination significantly reduced biomass and metabolic activity compared to monotherapy. mdpi.comnih.gov
Enterococcus species (41 strains)Time-kill studiesSynergy demonstrated against all strains with vancomycin (5 or 10 µg/ml) and gentamicin (4 µg/ml). nih.gov
Penicillin-Resistant PneumococciTime-kill assaysSynergy demonstrated in vitro. nih.gov
S. aureus in simulated endocardial vegetationsIn vitro pharmacodynamic modelGentamicin enhanced early killing by vancomycin, resulting in 99.9% killing at 32 hours. oup.com

It is important to note that synergy is not universally observed. For instance, in MRSA strains with high-level gentamicin resistance (MIC >500 µg/ml), vancomycin-gentamicin synergism is typically absent. asm.org

Mechanistic Basis for Enhanced Antimicrobial Activity in Combinations

The primary mechanism underlying the synergy between vancomycin and gentamicin is the enhanced intracellular penetration of gentamicin facilitated by vancomycin's action on the bacterial cell wall. nih.govasm.org Vancomycin, a glycopeptide antibiotic, inhibits cell wall synthesis in Gram-positive bacteria. This disruption of the cell wall's integrity is believed to increase its permeability, thereby allowing greater uptake of the aminoglycoside, gentamicin, which would otherwise be hindered by this natural barrier. nih.gov

Once inside the cell, gentamicin exerts its bactericidal effect by binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis. mdpi.com This two-pronged attack—cell wall disruption followed by inhibition of protein synthesis—results in a more potent antimicrobial effect than either agent could achieve alone. mdpi.com

Studies have provided direct evidence for this mechanism. In experiments with penicillin-resistant pneumococci, the intracellular concentration of gentamicin was found to increase to 186% in the presence of vancomycin compared to gentamicin monotherapy. nih.govasm.org This increased uptake is the likely basis for the observed synergy in both in vitro and in vivo models. nih.govasm.org This mechanism is reminiscent of the well-established synergy between penicillin and streptomycin against enterococci. nih.gov

Theoretical Frameworks for Optimal Combinatorial Design in Research Settings

The design of optimal combinatorial therapies involving gentamicin and vancomycin in a research context relies on several theoretical and experimental frameworks. These models aim to predict and evaluate synergistic interactions to guide the development of more effective treatment strategies.

In Vitro Pharmacodynamic Models: These models, such as the one simulating endocardial vegetations, are crucial for studying the time course of bacterial killing and the impact of different dosing regimens. oup.com They allow researchers to observe phenomena like the enhancement of early bactericidal activity by gentamicin in combination with vancomycin. oup.com

Hollow-Fiber Infection Models: This dynamic in vitro model allows for the simulation of human pharmacokinetic profiles of antibiotics over several days. frontiersin.org It enables the study of both planktonic and biofilm-embedded bacteria in parallel, providing insights into the combination's efficacy under conditions that mimic the in vivo environment. frontiersin.org For example, such models have been used to show that while a combination of an aminoglycoside (amikacin) and vancomycin had a synergistic bactericidal effect on planktonic S. aureus, its effect on biofilm-embedded bacteria was less pronounced. frontiersin.org

Microcalorimetry: This technique measures the heat produced by bacterial metabolic activity. It can be used to assess the real-time impact of antibiotics on bacterial growth. asm.org Studies have used microcalorimetry to demonstrate how the combination of gentamicin with daptomycin (B549167) or vancomycin affects the growth of Enterococcus faecalis. asm.org

Checkerboard and Time-Kill Curve Analyses: These remain fundamental tools. The checkerboard method determines the Fractional Inhibitory Concentration (FIC) index to classify interactions as synergistic, additive, indifferent, or antagonistic. Time-kill studies provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time. oup.comasm.org

These frameworks help in understanding the complex interplay between the drugs and the target pathogens, aiding in the rational design of combination therapies.

Research on Overcoming Biofilm Tolerance via Synergistic Approaches

Bacterial biofilms present a significant challenge to antimicrobial therapy due to their inherent tolerance, which is often related to limited antibiotic penetration and the altered physiological state of the embedded bacteria. mdpi.comnih.govfrontiersin.org The combination of gentamicin and vancomycin has shown considerable promise in overcoming this tolerance, particularly against S. aureus biofilms. mdpi.comnih.gov

In vitro studies have demonstrated that while monotherapy with either vancomycin or gentamicin has only modest effects on established biofilms, their combination can lead to a significant reduction in biofilm biomass and metabolic activity. mdpi.comnih.gov For MRSA biofilms on polyurethane surfaces, specific combinations of vancomycin and gentamicin have been shown to achieve over a 70% reduction in biofilm viability and, in some cases, complete eradication in Minimum Biofilm Eradication Concentration (MBEC) assays. mdpi.comnih.govresearchgate.net

A dynamic continuous-flow peristaltic model, simulating conditions within a catheter, confirmed the enhanced efficacy of the combination therapy in reducing biofilm. mdpi.comnih.gov The synergistic effect is particularly pronounced against MRSA biofilms. mdpi.com The proposed mechanism for this enhanced anti-biofilm activity is that gentamicin facilitates the penetration of vancomycin into the deeper layers of the biofilm, leading to a bactericidal effect that neither drug can achieve alone in that context. mdpi.com

The following table presents data on the efficacy of gentamicin and vancomycin, alone and in combination, against MRSA biofilms.

Treatment Effect on MRSA Biofilm Reference(s)
Vancomycin (monotherapy)Modest effect on biomass and metabolic activity. mdpi.comnih.gov
Gentamicin (monotherapy)Modest effect on biomass and metabolic activity. mdpi.comnih.gov
Vancomycin (20 mg/L) + Gentamicin (8 mg/L)>70% reduction in viability; complete eradication in MBEC assays. mdpi.comnih.govresearchgate.net
Vancomycin (40 mg/L) + Gentamicin (8 mg/L)>70% reduction in viability; complete eradication in MBEC assays. mdpi.comnih.govresearchgate.net

Despite these promising in vitro results, eradicating mature biofilms remains a significant challenge due to restricted diffusion and bacterial tolerance mechanisms. mdpi.com However, research indicates that even if the combination does not completely eradicate the biofilm, it can reduce the selection of bacteria with decreased susceptibility to the individual agents, which is crucial for maintaining the long-term efficacy of these antibiotics. frontiersin.org

Advanced Analytical and Bioanalytical Methodologies for Research on At01 Gentamicin; Vancomycin

Spectroscopic and Chromatographic Characterization in Research Samples

The characterization of AT01-Gentamicin; Vancomycin (B549263) in experimental samples relies heavily on a combination of chromatographic separation and spectroscopic detection methods. These techniques are fundamental for confirming the identity, purity, stability, and concentration of the individual components (gentamicin and vancomycin) in various matrices, such as culture media or cell lysates.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for separating gentamicin (B1671437) and vancomycin from complex mixtures. nih.govmdpi.com Due to the different chemical properties of the aminoglycoside gentamicin and the glycopeptide vancomycin, chromatographic conditions must be carefully optimized. Methods often employ reversed-phase columns, such as a C18 column, with a gradient elution mobile phase. nih.gov For the highly polar gentamicin, which lacks a strong chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative separation strategy that does not require derivatization. waters.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the detection and quantification of these antibiotics. nih.gov Tandem mass spectrometry provides exceptional sensitivity and selectivity, allowing for precise measurement even at very low concentrations. mdpi.com The technique operates by ionizing the separated molecules and then detecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which is unique to each compound. nih.gov For instance, vancomycin is often detected as a doubly charged precursor ion ([M+2H]2+), while gentamicin is detected as a singly charged ion ([M+H]+). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of the compounds, confirming their identity and integrity. frontiersin.org While less common for routine quantification, NMR is invaluable for analyzing the chemical structure and can be used to identify potential degradants or modifications to the parent molecules during stability studies. frontiersin.org

Table 1: Exemplar Parameters for LC-MS/MS Analysis of Gentamicin and Vancomycin

ParameterVancomycinGentamicinReference
Chromatography Column Agilent Eclipse Plus ODS (3 mm × 100 mm, 3.5 µm)Agilent Eclipse Plus ODS (3 mm × 100 mm, 3.5 µm) nih.gov
Mobile Phase Water containing 0.1% THF/Acetonitrile (85:15, v/v)Water containing 0.1% THF/Acetonitrile (85:15, v/v) nih.gov
Ionization Mode Positive Ion ModePositive Ion Mode nih.gov
Precursor Ion (m/z) 725.5 [M+2H]2+478.3 [M+H]+ nih.gov
Product Ions (m/z) 144.0, 100.1322.2, 156.9 nih.gov
Linearity Range (Plasma) 1-2000 ng/mL1-1000 ng/mL nih.gov
Limit of Detection (LOD) 0.18 ng/mL0.09 ng/mL nih.gov

Development of Bioassays for Quantifying Antimicrobial Activity

To assess the functional efficacy of AT01-Gentamicin; Vancomycin, bioassays that quantify its antimicrobial activity are essential. These assays measure the inhibitory effect of the compound on microbial growth and are critical for determining its potency in experimental matrices like broth, agar (B569324), or within biofilms. uspnf.com

The two primary types of microbiological assays are diffusion and dilution methods. uspnf.com

Agar Diffusion Assays: In this method, the compound diffuses from a source (e.g., a cylinder or disk) through a solidified agar layer seeded with a target microorganism. The antimicrobial activity is proportional to the diameter of the zone of growth inhibition around the source. uspnf.com This technique is widely used for assessing the potency of gentamicin and vancomycin. hightechjournal.org

Turbidimetric (Broth Dilution) Assays: This method involves exposing a microbial culture in a liquid medium to varying concentrations of the antibiotic. uspnf.com The inhibition of growth is measured by changes in the turbidity (optical density) of the culture over time. Microplate-based kinetic assays, which measure absorbance changes at regular intervals, can provide rapid and high-throughput quantification of antimicrobial activity. researchgate.net

For studying the synergistic and anti-biofilm activity of the combined gentamicin and vancomycin, more specialized assays are employed. The minimum biofilm eradication concentration (MBEC) assay is used to determine the concentration of an antibiotic required to kill the bacteria within a pre-formed biofilm. nih.gov Such studies are crucial for evaluating the compound's potential to treat biofilm-associated infections, where combinations of antibiotics like gentamicin and vancomycin can show enhanced efficacy compared to either drug alone. nih.govnih.gov

Table 2: Components of Standard Bioassays for Antimicrobial Activity

Assay TypePrincipleKey ComponentsMeasurementReference
Agar Diffusion Diffusion of antibiotic through agar, inhibiting microbial growth.Petri dishes, solidified agar medium, test microorganism (e.g., S. aureus), antibiotic cylinders/disks.Diameter of the zone of inhibition (mm). uspnf.comhightechjournal.org
Turbidimetric Assay Inhibition of microbial growth in a liquid medium.Microplates, liquid broth medium, test microorganism (e.g., B. subtilis), antibiotic solutions.Optical density (absorbance) over time. uspnf.comresearchgate.net
MBEC Assay Determining the minimum concentration to kill bacteria in an established biofilm.Specialized pegged-lid microplates, growth medium, biofilm-forming microorganism.Regrowth of bacteria after exposure to the antibiotic. nih.gov

Advanced Imaging Techniques for Subcellular Localization and Target Binding Studies

Understanding how this compound interacts with and penetrates bacterial cells requires advanced imaging techniques capable of visualizing molecules at the subcellular level. Super-resolution microscopy (SRM) has emerged as a powerful tool for overcoming the diffraction limit of conventional light microscopy, enabling researchers to observe drug localization and dynamics with unprecedented detail. nih.govnih.gov

To apply these techniques, the antibiotic molecules are typically labeled with fluorescent probes. This allows for the tracking of the drug as it enters the cell, accumulates in specific compartments, and binds to its molecular targets. nih.gov

Key SRM techniques applicable to this research include:

Structured Illumination Microscopy (SIM): SIM offers a twofold improvement in resolution over conventional microscopy and is well-suited for live-cell imaging due to its speed and lower light intensity requirements. nih.gov It can be used to observe the initial stages of antibiotic entry and distribution within living bacteria.

Stimulated Emission Depletion (STED) Microscopy: STED provides higher spatial resolution than SIM and can visualize finer subcellular details, such as the association of the antibiotic with the bacterial cell wall or ribosomes.

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): These single-molecule localization microscopy (SMLM) techniques offer the highest spatial resolution, capable of resolving structures on the order of nanometers. nih.gov They could potentially be used to visualize the binding of individual vancomycin molecules to peptidoglycan precursors in the cell wall or the interaction of gentamicin with ribosomal subunits.

These advanced imaging methods can provide critical insights into the mechanism of action, revealing the route of entry, sites of accumulation, and the specific cellular structures targeted by this compound. nih.gov

Table 3: Comparison of Advanced Imaging Techniques for Subcellular Studies

TechniquePrincipleTypical ResolutionAdvantages for Antibiotic ResearchReference
Structured Illumination Microscopy (SIM) Uses patterned illumination to generate interference patterns, which are computationally reconstructed.~100-120 nmFast imaging speed, suitable for live-cell dynamics, strong dye compatibility. nih.gov
Stimulated Emission Depletion (STED) Microscopy Uses a second laser to de-excite fluorophores at the periphery of the excitation spot, narrowing the detection area.~50-80 nmHigh resolution, provides direct images without extensive post-processing. nih.gov
Single-Molecule Localization Microscopy (SMLM; e.g., STORM, PALM) Sequentially activates and localizes individual fluorescent molecules to reconstruct a super-resolution image.~10-20 nmHighest spatial resolution, enables visualization of molecular-level interactions and target binding. nih.gov

'Omics' Approaches to Investigate Bacterial Responses and Resistance Evolution

'Omics' technologies provide a system-level view of how bacteria respond to antibiotic stress, offering a powerful way to investigate the mechanisms of action and the evolution of resistance to this compound. nih.gov These approaches generate vast datasets that can reveal complex changes in gene expression, protein abundance, and metabolic pathways. nih.govnih.gov

Transcriptomics (e.g., RNA-Seq): This technique quantifies the expression of all genes in a bacterium's genome simultaneously. By comparing the transcriptomes of bacteria treated with this compound to untreated controls, researchers can identify which genes and pathways are up- or down-regulated in response to the drug. This can highlight stress response mechanisms, changes in cell wall synthesis, and the activation of efflux pumps.

Proteomics: Proteomics analyzes the entire protein content of a cell. Using techniques like mass spectrometry, it can identify and quantify changes in protein levels in response to antibiotic exposure. nih.gov This is crucial for understanding post-transcriptional regulation and identifying proteins directly involved in the antibiotic response, such as enzymes that modify the drug or proteins that alter cellular metabolism to promote survival. nih.gov

Metabolomics: This approach focuses on the global analysis of small-molecule metabolites within a cell. Antibiotic treatment can cause significant shifts in a bacterium's metabolic state. nih.gov Metabolomics can uncover these changes, revealing, for example, how vancomycin suppresses D-alanine metabolism in S. aureus or how bacteria alter their use of carbon and nitrogen sources to survive antibiotic stress. nih.gov

Together, these 'omics' strategies provide a holistic understanding of the bacterial response to this compound, offering insights into adaptive mechanisms that can lead to tolerance and the emergence of resistance. nih.govnih.gov

Table 4: Application of 'Omics' Technologies in Antibiotic Research

'Omics' TechnologyAnalyteKey Information ProvidedApplication to this compound ResearchReference
Transcriptomics RNAGene expression levels (up/down-regulation).Identifies stress response genes, efflux pump activation, and altered metabolic pathway transcription. nih.gov
Proteomics ProteinsProtein abundance, post-translational modifications.Reveals changes in cell wall synthesis enzymes, ribosomal proteins, and global regulators in response to the drug. nih.govnih.gov
Metabolomics MetabolitesChanges in metabolic pathways and cellular energy state.Uncovers alterations in peptidoglycan precursor synthesis, central carbon metabolism, and nutrient utilization under antibiotic stress. nih.gov

Formulation Science and Drug Delivery System Research for At01 Gentamicin; Vancomycin in Experimental Systems

Design Principles for Novel Delivery Systems to Enhance Antimicrobial Activity in Research Models (e.g., nanocarriers, localized delivery matrices)

The primary goal in designing novel delivery systems for gentamicin (B1671437) and vancomycin (B549263) is to optimize their delivery to the infection site, protect them from degradation, facilitate controlled release, and improve their bioavailability. mdpi.com Nanoparticle-based systems and localized delivery matrices are two of the most promising strategies explored in research models. nih.govmdpi.com

Nanocarriers: Nanocarriers, such as polymeric nanoparticles, liposomes, and inorganic nanoparticles, offer a versatile platform for antibiotic delivery. rsc.org Their unique physicochemical properties, including small size (typically 10-200 nm), large surface area, and the potential for surface functionalization, can be tailored to improve drug delivery. mdpi.comrsc.org

Protection and Stability: Encapsulating gentamicin and vancomycin within nanocarriers protects them from premature degradation in biological environments. nih.govmdpi.com

Controlled Release: The composition and structure of the nanocarrier can be engineered to control the drug release rate, providing sustained antimicrobial concentrations at the target site. nih.gov

Targeted Delivery: The surface of nanocarriers can be modified with ligands that specifically target bacterial cells or infected tissues, increasing the local concentration of the antibiotic. rsc.org For example, mesoporous silica (B1680970) nanoparticles have been developed to release vancomycin in the presence of specific bacterial signals. mdpi.com

Overcoming Barriers: Nanocarriers can help overcome cellular barriers, which is particularly important for treating intracellular infections where bacteria like Staphylococcus aureus can reside within host cells. rsc.org

Various materials have been investigated for creating these nanocarriers. Poly(lactic-co-glycolide) (PLGA), a biodegradable polymer, has been used to encapsulate both vancomycin and gentamicin. nih.govnih.gov Chitosan, a natural polymer with inherent antibacterial properties, has also been formulated into nanoparticles for gentamicin delivery, showing a release of up to 90% over seven days in in-vitro studies. mdpi.com

Localized Delivery Matrices: Localized delivery systems are designed to release high concentrations of antibiotics directly at the infection site, such as in bone or soft tissue infections, thus avoiding the side effects of systemic administration. nih.govnih.gov These matrices are often biodegradable scaffolds or coatings on medical implants.

High Local Concentration: These systems can achieve antibiotic concentrations at the infection site that are many times higher than the minimum inhibitory concentration (MIC) for the target pathogens, which would be toxic if administered systemically. researchgate.net

Sustained Release: Materials are chosen to provide a sustained release profile, often characterized by an initial burst release to quickly reduce the bacterial load, followed by a longer period of lower-level release to prevent recurrence. nih.govresearchgate.net

Biocompatibility and Integration: In the context of implants, the matrix material should be biocompatible and ideally promote tissue integration. nih.gov Materials like gelatin, β-tricalcium phosphate (B84403), and collagen have been used to create scaffolds that support both antibiotic release and bone regeneration. nih.gov For instance, nanofibrous membranes made from PLGA and collagen have been developed to provide sustained release of both vancomycin and gentamicin for repairing infected wounds. researchgate.net

Table 1: Design Principles and Examples of Novel Delivery Systems for Gentamicin and Vancomycin

Delivery System Type Design Principle Example Material(s) Antibiotic(s) Key Research Finding
Nanocarriers Protection from degradation, controlled release, overcoming cellular barriers. mdpi.comrsc.org Poly(lactic-co-glycolide) (PLGA), Chitosan, Liposomes. mdpi.comrsc.orgnih.gov Gentamicin, Vancomycin PLGA nanoparticles can be optimized to increase drug content up to 10.5% w/w and provide release following a Fickian diffusion mechanism. mdpi.com
Localized Matrices High local antibiotic concentration, sustained release, biocompatibility. nih.govnih.gov Bone Cement (PMMA), Calcium Sulfate (B86663), Collagen, PLGA nanofibers. nih.govresearchgate.netresearchgate.net Gentamicin, Vancomycin Sandwich-structured nanofibers achieved controlled release of vancomycin and gentamicin over 24 days. researchgate.net

Investigation of Controlled Release Mechanisms and Kinetics in In Vitro Systems

The efficacy of a drug delivery system is critically dependent on its ability to release the encapsulated antibiotic in a controlled manner. In vitro studies are essential for characterizing the release kinetics and understanding the underlying mechanisms. These studies typically involve placing the antibiotic-loaded material in a solution (e.g., phosphate-buffered saline) and measuring the concentration of the released drug over time. nih.govscienceopen.com

The release of gentamicin and vancomycin from various carriers often follows a biphasic pattern:

Initial Burst Release: A rapid release of the drug occurs within the first 24-48 hours. nih.govnih.gov This is often attributed to the dissolution of the antibiotic located on or near the surface of the delivery matrix. This initial high concentration is advantageous for rapidly reducing the bacterial count at the infection site. nih.gov

Sustained Release: Following the burst phase, a slower, more sustained release occurs over several days or even weeks. researchgate.netresearchgate.net This phase is governed by diffusion of the drug from the deeper layers of the matrix and/or the degradation of the matrix material itself. mdpi.com

For example, studies on antibiotic-loaded bone cement spacers show a high initial release of both gentamicin and vancomycin in the first 24 hours, followed by a gradual, lower-level elution over the subsequent days. oup.com The total amount of drug released is often a small percentage of the total amount loaded, particularly for non-resorbable carriers like PMMA bone cement. oup.comnih.gov In one study, the release of gentamicin was between 0.05% and 0.4% of the initial amount, while vancomycin release was between 0.8% and 3.3%. oup.com

The kinetics of this release can be described by various mathematical models. For instance, the release of gentamicin sulfate from PLGA nanoparticles has been shown to follow the Higuchi model, which indicates a Fickian diffusion mechanism where the release rate is proportional to the square root of time. mdpi.com In other systems, such as certain hydrogels or liposomes, release may follow zero-order (constant release rate) or first-order kinetics. nih.govresearchgate.net

Table 2: In Vitro Release Kinetics of Gentamicin and Vancomycin from Various Carriers

Carrier Material Antibiotic(s) Initial Release Phase (First 24-48h) Sustained Release Phase Kinetic Model Example
PMMA Bone Cement Gentamicin & Vancomycin High burst release. scienceopen.comoup.com Low, constant elution over several days. researchgate.netoup.com Biphasic release pattern. oup.com
PLGA Nanoparticles Gentamicin Dependent on formulation parameters. mdpi.com Prolonged release. mdpi.com Higuchi model (Fickian diffusion). mdpi.com
Calcium Sulfate Beads Gentamicin & Vancomycin High release rate, exceeding MIC 100-1000 fold in the first day. nih.gov Concentration decreases but can remain above detection threshold for days. nih.gov N/A
PLGA/Collagen Nanofibers Gentamicin & Vancomycin Controlled initial release (no significant burst). researchgate.net Sustained release over 24 days. researchgate.net N/A

Material Science Applications for Research on Antimicrobial Implants and Surfaces (e.g., bone cement, beads)

Material science plays a pivotal role in developing antimicrobial implants and surfaces to combat device-associated infections, a major complication in orthopedic surgery. nih.govresearchgate.net The primary strategy involves incorporating antibiotics like gentamicin and vancomycin into materials such as bone cement, beads, or implant coatings. researchgate.netmdpi.com

Polymethyl Methacrylate (PMMA) Bone Cement: PMMA is the most common material used for creating antibiotic-loaded bone cement (ALBC) spacers and beads for treating musculoskeletal infections. researchgate.netnih.gov The combination of gentamicin and vancomycin in PMMA is frequently used to provide a broad antimicrobial spectrum. scienceopen.com

Elution Characteristics: The elution of antibiotics from PMMA is influenced by the porosity of the cement. researchgate.netnih.gov Research has shown that the addition of liquid gentamicin increases the porosity of the cement, which in turn enhances the elution of both gentamicin (by 45%) and vancomycin (by 146%). researchgate.netnih.gov

Mechanical Properties: The addition of antibiotics can affect the mechanical strength of the bone cement. Adding powdered vancomycin alone causes a modest decrease in compressive strength (around 13%), while adding liquid gentamicin leads to a more significant reduction (37%). researchgate.netnih.gov When both are added, the compressive strength can decrease by up to 45%. researchgate.netnih.gov While this reduction is a concern for permanent implants, it is generally considered acceptable for temporary spacers. nih.gov

Biodegradable Carriers: To overcome the limitations of PMMA, such as low total antibiotic release and the need for a second surgery for removal, research has focused on biodegradable materials. nih.gov

Calcium Sulfate and Hydroxyapatite: These ceramic-based materials can be formulated as injectable and resorbable bone graft substitutes. nih.govmdpi.com They can be pre-loaded with gentamicin or vancomycin and have been shown to completely resorb while new bone forms, eliminating the need for removal. mdpi.com In vitro studies demonstrate a high initial release of antibiotics, effectively inhibiting bacterial adhesion and biofilm formation. nih.govmdpi.com

Polymer Coatings: Polymers like PLGA can be used to coat metallic implants (e.g., titanium). nih.govmdpi.com These coatings can be loaded with antibiotics to provide localized drug release directly at the implant-tissue interface, preventing bacterial colonization and biofilm formation. nih.govnih.gov

Table 3: Impact of Gentamicin and Vancomycin on Properties of PMMA Bone Cement

Antibiotic(s) Added Effect on Porosity Effect on Compressive Strength Effect on Elution
Vancomycin (powder) No significant change. researchgate.netnih.gov Decreased by ~13%. researchgate.netnih.gov N/A
Gentamicin (liquid) Increased. researchgate.netnih.gov Decreased by ~37%. researchgate.netnih.gov N/A
Both (Vanco powder + Genta liquid) Increased. nih.gov Decreased by ~45%. researchgate.netnih.gov Vancomycin elution enhanced by 146%; Gentamicin elution enhanced by 45%. researchgate.netnih.gov

Stability and Degradation Pathways of AT01-Gentamicin; Vancomycin in Research Formulations (non-clinical)

The stability of gentamicin and vancomycin within a research formulation is critical to ensuring its antimicrobial efficacy over its intended shelf life and during application. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. creative-diagnostics.com Stability is influenced by several factors, including temperature, pH, humidity, and light exposure. creative-diagnostics.comresearchgate.net

Gentamicin Stability: Gentamicin is a heat-stable antibiotic when stored under standard conditions as a pure substance. nih.gov However, its stability can be compromised by environmental factors, especially in liquid solutions or when incorporated onto a material surface. creative-diagnostics.comnih.gov

pH: Gentamicin is most stable in a pH range of 4.5 to 7.0. creative-diagnostics.com In more acidic or alkaline environments, it undergoes hydrolysis, leading to degradation. creative-diagnostics.com One study noted significant degradation when gentamicin was introduced to a basic medium (0.1N NaOH). researchgate.net

Temperature: While generally heat-stable, extreme heat can cause chemical breakdown. creative-diagnostics.com Recommended storage for gentamicin solutions is typically refrigerated (2°C to 8°C) to prevent degradation. creative-diagnostics.com

Humidity and Light: As a powder, gentamicin is susceptible to hydrolytic degradation in the presence of moisture. creative-diagnostics.com Exposure to UV light can also trigger photochemical reactions that break chemical bonds and reduce potency. creative-diagnostics.comresearchgate.net

Vancomycin Stability: Vancomycin is known to be unstable under certain conditions, particularly in solution. google.com Its complex glycopeptide structure is susceptible to degradation under acidic, alkaline, and high-temperature conditions. google.com

pH: Vancomycin's stability is highly pH-dependent, with maximum stability observed between pH 3.0 and 5.0. ptfarm.pl It degrades rapidly in highly acidic or basic conditions. researchgate.net

Temperature: The stability of vancomycin solutions is temperature-dependent. Compounded oral solutions have been found to retain over 90% of their initial concentration for 30 days at room temperature (25°C) and for 180 days under refrigeration (2°C-6°C). researchgate.net

Degradation Products: Forced degradation studies using HPLC have identified several degradation products resulting from hydrolysis and oxidation. ptfarm.plnih.gov These studies are crucial for developing stability-indicating analytical methods that can accurately quantify the parent drug in the presence of its degradants. ptfarm.pl A study of vancomycin in an aqueous environment identified four distinct degradation products over a 10-day period. nih.gov

Table 4: Key Factors Influencing Stability of Gentamicin and Vancomycin in Non-Clinical Formulations

Factor Gentamicin Vancomycin
Optimal pH 4.5 - 7.0. creative-diagnostics.com 3.0 - 5.0. ptfarm.pl
Temperature Sensitive to extreme heat; requires refrigeration (2°C-8°C) for optimal stability in solution. creative-diagnostics.com More stable under refrigeration; degradation increases with temperature. researchgate.net
Light Susceptible to degradation by UV light. creative-diagnostics.com N/A
Humidity Powder form is sensitive to moisture, leading to hydrolysis. creative-diagnostics.com Hygroscopic (absorbs moisture from the air). google.com
Primary Degradation Pathway Hydrolysis in acidic/alkaline conditions, photochemical reactions. creative-diagnostics.com Hydrolysis in acidic/alkaline conditions. researchgate.netgoogle.com

Future Directions and Emerging Research Avenues for At01 Gentamicin; Vancomycin

Exploration of Molecular Modifications for Improved Antimicrobial Properties

The primary goal of molecularly modifying a Gentamicin-Vancomycin conjugate is to enhance its antibacterial efficacy, expand its spectrum of activity, and overcome existing resistance mechanisms. Research in this area focuses on strategic chemical alterations to the antibiotic molecules themselves or the linker connecting them.

Key Research Findings:

Conjugation to Penetrating Peptides: A promising strategy involves covalently attaching the antibiotic conjugate to cell-penetrating peptides (CPPs). mdpi.comresearchgate.netacs.org These peptides can facilitate the transport of the bulky antibiotic molecules across bacterial membranes, which is a significant barrier to their efficacy. For instance, a conjugate of Vancomycin (B549263) with a metaphilic cell-penetrating polypeptide (VPP-G) demonstrated a dramatic 80-fold improvement in activity against intracellular S. aureus compared to Vancomycin alone. acs.org

Addition of Lipophilic Moieties: Introducing lipophilic side chains, such as fatty acids or quaternary ammonium (B1175870) groups, to the Vancomycin component can enhance its interaction with and disruption of the bacterial cell membrane. mdpi.comacs.org This not only improves potency against Vancomycin-resistant enterococci (VRE) but can also confer activity against Gram-negative bacteria, a historical limitation of Vancomycin. mdpi.comnih.gov

Synergistic Effects: Studies combining Vancomycin and Gentamicin (B1671437) have consistently shown synergistic effects, particularly against biofilms formed by Staphylococcus aureus (including MRSA). mdpi.comresearchgate.net In one study, the combination of Vancomycin (20 mg/L) and Gentamicin (8 mg/L) resulted in over a 70% reduction in MRSA biofilm viability, an effect not seen with either drug alone. researchgate.net Molecular modifications that ensure the co-delivery of both agents to the site of infection in an optimal ratio are a key objective.

Modification Strategy Observed Improvement Target Pathogen Example(s) Reference
Conjugation with Cell-Penetrating Peptides (CPPs)>80-fold increased activity against intracellular bacteria.Methicillin-resistant Staphylococcus aureus (MRSA) acs.org
Addition of Quaternary Ammonium Moieties4 to 32-fold increased efficacy compared to Vancomycin.MRSA acs.org
Conjugation with LPS-Binding PeptidesExpanded activity against Gram-negative bacteria.E. coli, A. baumannii, P. aeruginosa nih.gov
Co-loading in Polymethylmethacrylate (PMMA)Significant reduction in biofilm-associated CFU/mL.S. aureus mdpi.com

Integration with Host-Targeting Therapeutic Strategies (conceptual research)

A paradigm shift in treating infectious diseases involves moving beyond direct attacks on the pathogen to modulating the host's response to infection. Integrating a dual-antibiotic agent like AT01-Gentamicin; Vancomycin with host-targeted therapies is a conceptual frontier aimed at improving infection clearance and reducing pathology. nih.govasm.org

This approach could involve:

Immunomodulation: Combining the antibiotic with agents that enhance the microbicidal functions of host immune cells like macrophages and neutrophils. frontiersin.org For example, therapies could aim to boost phagocytosis or the production of antimicrobial peptides by the host. frontiersin.orgmdpi.com

Targeting Host Factors: Many pathogens exploit host cell factors and signaling pathways to survive and replicate intracellularly. nih.govekb.eg A conceptual strategy would pair the antibiotic conjugate with a small molecule that inhibits a host kinase or other protein essential for the pathogen's intracellular lifecycle, effectively trapping the bacteria and making them more susceptible to the antibiotic's action. asm.org

Reducing Inflammatory Damage: The tissue damage in severe infections is often caused by an over-exuberant host inflammatory response. A combined therapy could include an agent that dampens this destructive inflammation while the antibiotic component clears the bacterial load. nih.gov

The use of such combination strategies may shorten treatment duration, reduce the risk of relapse, and potentially lower the selection pressure for antibiotic resistance. nih.gov

Application in Advanced Diagnostic and Biosensor Development for Research

The specific binding properties of antibiotics like Vancomycin and Gentamicin make them excellent candidates for use as biorecognition elements in advanced diagnostic tools and biosensors for research applications. mdpi.com

Bacterial Capture and Identification: Vancomycin can be immobilized on an electrode surface to selectively capture Gram-positive bacteria from a sample. nih.govnih.gov Subsequent identification can be achieved using a second recognition element, such as a species-specific DNA aptamer, which binds to the captured bacteria and generates a detectable signal. nih.gov A novel electrochemical biosensor demonstrated the ability to detect as few as 2 CFU/mL of bacteria in 10 minutes and identify specific strains like S. aureus in complex samples like milk or serum in under 45 minutes. nih.gov

Antimicrobial Susceptibility Testing (AST): Real-time biosensors can monitor changes in a sample's physical properties (like capacitance) as bacteria interact with an antibiotic. acs.org A decrease in capacitance can indicate bacterial death, allowing for rapid determination of an antibiotic's effectiveness at different concentrations. This offers a significant speed advantage over traditional growth-based AST methods. acs.orgfrontiersin.org

High-Throughput Screening: Competitive ELISA (enzyme-linked immunosorbent assay) methods have been developed to detect low concentrations of Gentamicin and Vancomycin in protein-rich samples. researchgate.net Such assays are valuable research tools for high-throughput screening of antibiotic release from novel drug delivery systems. researchgate.net

Biosensor Component Function Performance Metric Reference
Vancomycin-modified electrodeSelective capture of Gram-positive bacteriaLimit of Detection: 2 CFU/mL nih.gov
Species-specific DNA aptamersIdentification of captured bacteriaIdentification in < 45 minutes nih.gov
Interdigitated wave-shaped biosensorReal-time monitoring of bacterial growth/deathDetection Limit: 10 CFU/mL acs.org
Competitive ELISAQuantification of antibiotic concentrationDetection Range (Vancomycin): 20–5000 ng/mL researchgate.net

Theoretical Contributions to Rational Antimicrobial Design and Drug Discovery Pipelines

The study of combination therapies like Gentamicin and Vancomycin, including their successes and failures, provides crucial data for building more effective drug discovery pipelines. acs.orgcarb-x.org

Overcoming Permeability Barriers: A major hurdle in antibiotic development, especially for Gram-negative bacteria, is getting the drug to its target inside the cell. acs.orgcarb-x.org Research on modifying Vancomycin with cell-penetrating peptides or lipophilic moieties provides empirical data that informs computational models. researchgate.netmdpi.com These models can then predict the physicochemical properties required for a new molecule to effectively cross bacterial membranes, guiding the rational design of new drug candidates. mdpi.com

Modeling Synergistic Interactions: The synergistic relationship between Vancomycin (a cell wall synthesis inhibitor) and Gentamicin (a protein synthesis inhibitor) exemplifies a successful combination strategy. mdpi.com This principle—targeting multiple, distinct bacterial pathways simultaneously—is a core concept in modern drug discovery aimed at increasing efficacy and slowing resistance development. acs.orgmdpi.com Artificial intelligence and machine learning models are now being used to analyze vast datasets of drug interactions to predict novel synergistic combinations. mdpi.comnih.gov

Informing Pharmacokinetic/Pharmacodynamic (PK/PD) Models: Understanding how drug concentration relates to its antimicrobial effect (pharmacodynamics) is essential for designing effective therapies. slideshare.netnih.gov The distinct PK/PD profiles of aminoglycosides (concentration-dependent killing) and glycopeptides (time-dependent killing) provide rich data for refining these models. nih.govfrontiersin.org This knowledge helps in designing combination agents or co-drug formulations that maintain optimal concentrations of both drugs at the site of infection. frontiersin.org Studying how these agents penetrate different tissues, such as bone or biofilms, further refines models for treating complex infections. mdpi.comnih.gov

By providing a deeper understanding of synergy, membrane penetration, and PK/PD relationships, research into combined Gentamicin-Vancomycin platforms contributes valuable theoretical knowledge to the overarching goal of designing the next generation of antimicrobials.

Q & A

Q. How to optimize experimental protocols for studying nephrotoxicity in Vancomycin-Gentamicin combination therapy?

  • Methodological Answer : Use in vitro renal cell models (e.g., HK-2 cells) exposed to clinically relevant drug concentrations. Measure biomarkers like serum creatinine, cystatin C, and urinary KIM-1. In vivo studies should employ rodent models with controlled dosing schedules and histopathological assessments. Include control groups receiving monotherapies to isolate combination effects .

Advanced Research Questions

Q. What experimental designs are suitable for analyzing pharmacodynamic (PD) interactions between Vancomycin and Gentamicin?

  • Methodological Answer : Use checkerboard assays or time-kill curves to quantify synergistic/antagonistic effects. Calculate fractional inhibitory concentration indices (FICI) and validate findings with in vivo infection models (e.g., murine bacteremia). Surface interaction analysis (e.g., isobolograms) can visualize additive or antagonistic effects across varying drug ratios .

Q. How can researchers resolve contradictory pharmacokinetic data observed between in vitro models and clinical outcomes for Vancomycin-Gentamicin combinations?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Incorporate parameters like protein binding, tissue penetration, and renal clearance rates. Validate models using clinical datasets with Bayesian hierarchical approaches to account for inter-patient variability .

Q. What advanced statistical methods are recommended for analyzing synergistic or antagonistic interactions in combination therapy studies?

  • Methodological Answer : Use multivariate regression models with interaction terms to quantify drug-effect relationships. Machine learning algorithms (e.g., random forests) can identify non-linear interactions and confounding variables. For meta-analyses, apply mixed-effects models to pool data from heterogeneous studies while adjusting for covariates like renal function and pathogen susceptibility .

Q. How to address discrepancies in therapeutic efficacy between AT01-Gentamicin and conventional Gentamicin formulations in preclinical studies?

  • Methodological Answer : Conduct head-to-head comparative trials using standardized infection models (e.g., neutropenic murine thigh infection). Measure PK/PD endpoints (e.g., %T > MIC, AUC) and employ equivalence testing with pre-defined margins. Include mechanistic studies (e.g., drug penetration into biofilms) to explain formulation-specific differences .

Methodological Frameworks

  • For hypothesis-driven research, apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example: "In critically ill neonates (P), does protocolized TDM (I) versus standard dosing (C) improve target attainment for Vancomycin (O)?" .
  • Evaluate research feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, ensure PK studies in pediatric populations align with ethical guidelines for vulnerable groups .

Data Analysis and Reporting

  • Follow CONSORT or STROBE guidelines for clinical trials and observational studies, respectively. For PK/PD studies, report assay validation data (e.g., precision, accuracy) and model diagnostics (e.g., goodness-of-fit plots) .
  • Use IUPAC nomenclature and SI units for chemical and pharmacological data. Disclose drug sources (manufacturer, purity) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT01-Gentamicin; Vancomycin
Reactant of Route 2
AT01-Gentamicin; Vancomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.